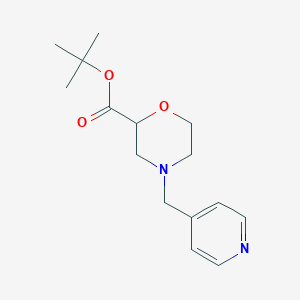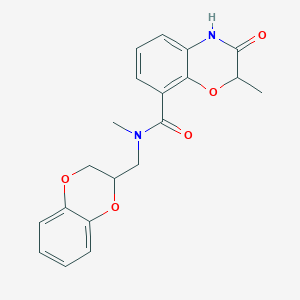![molecular formula C15H24N6O2S B7057707 1-(1,2-Dimethylimidazol-4-yl)sulfonyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine](/img/structure/B7057707.png)
1-(1,2-Dimethylimidazol-4-yl)sulfonyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Dimethylimidazol-4-yl)sulfonyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine is a complex organic compound that features both imidazole and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Dimethylimidazol-4-yl)sulfonyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and piperazine precursors. These precursors are then subjected to sulfonylation and alkylation reactions under controlled conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, alkyl halides, and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the sulfonylation and alkylation steps, often involving the use of catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-Dimethylimidazol-4-yl)sulfonyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and piperazine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(1,2-Dimethylimidazol-4-yl)sulfonyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1-(1,2-Dimethylimidazol-4-yl)sulfonyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,2-Dimethylimidazol-4-yl)sulfonyl-4-[(1-methylimidazol-2-yl)methyl]piperazine
- 1-(1,2-Dimethylimidazol-4-yl)sulfonyl-4-[(1-ethylimidazol-1-yl)methyl]piperazine
Uniqueness
1-(1,2-Dimethylimidazol-4-yl)sulfonyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine is unique due to its specific substitution pattern on the imidazole and piperazine rings. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O2S/c1-4-20-6-5-16-14(20)11-19-7-9-21(10-8-19)24(22,23)15-12-18(3)13(2)17-15/h5-6,12H,4,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJJITUGGGMJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2CCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]-6-methylpyridin-3-ol](/img/structure/B7057625.png)
![N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide](/img/structure/B7057630.png)
![3-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1-methylpyrazin-2-one](/img/structure/B7057642.png)

![2-[Cyclopentyl-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]amino]acetonitrile](/img/structure/B7057661.png)
![1-[(2,3-Dimethoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B7057669.png)
![3-[[4-[(5-Chlorofuran-2-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7057679.png)
![3-[[4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7057680.png)
![4-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine](/img/structure/B7057691.png)

![N-methyl-1-[2-[(5-methylfuran-2-carbonyl)amino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B7057701.png)
![3-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7057721.png)
![6-[5-(furan-2-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]-3,3-dimethyl-1H-indol-2-one](/img/structure/B7057724.png)
![N'-(1-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carbonyl)morpholine-3-carbohydrazide](/img/structure/B7057732.png)
